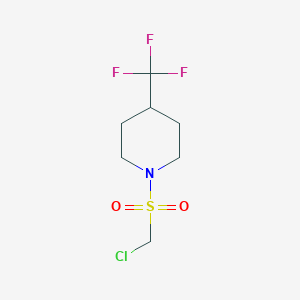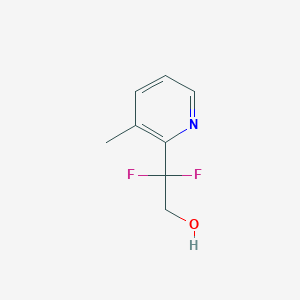
2,2-Difluoro-2-(3-methylpyridin-2-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-2-(3-methylpyridin-2-yl)ethan-1-ol is an organic compound with the molecular formula C8H9F2NO It is characterized by the presence of a difluoromethyl group attached to a pyridine ring, which is substituted with a methyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(3-methylpyridin-2-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-methylpyridine.
Alcohol Formation: The final step involves the formation of the alcohol group, which can be achieved through various methods, including reduction of a corresponding ketone or aldehyde intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-2-(3-methylpyridin-2-yl)ethan-1-ol can undergo several types of chemical reactions:
Oxidation: The alcohol group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form a difluoromethyl derivative.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2,2-difluoro-2-(3-methylpyridin-2-yl)ethanone.
Reduction: Formation of 2,2-difluoro-2-(3-methylpyridin-2-yl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-2-(3-methylpyridin-2-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme activity or receptor binding.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of agrochemicals and other industrially relevant chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-2-(3-methylpyridin-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, making it a valuable pharmacophore in drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluoro-2-(6-methylpyridin-3-yl)ethan-1-ol: Similar structure but with a different position of the methyl group on the pyridine ring.
2,2-Difluoro-2-(pyridin-2-yl)ethan-1-amine: Contains an amine group instead of an alcohol group.
2,2-Difluoro-1-(6-methoxypyridin-2-yl)ethan-1-ol: Contains a methoxy group instead of a methyl group on the pyridine ring.
Uniqueness
2,2-Difluoro-2-(3-methylpyridin-2-yl)ethan-1-ol is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the difluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C8H9F2NO |
|---|---|
Molekulargewicht |
173.16 g/mol |
IUPAC-Name |
2,2-difluoro-2-(3-methylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H9F2NO/c1-6-3-2-4-11-7(6)8(9,10)5-12/h2-4,12H,5H2,1H3 |
InChI-Schlüssel |
YJAGJJNDMFFAIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CC=C1)C(CO)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



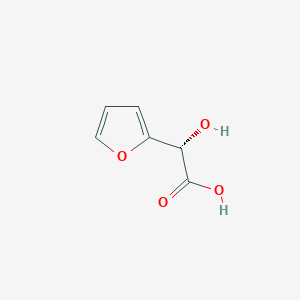
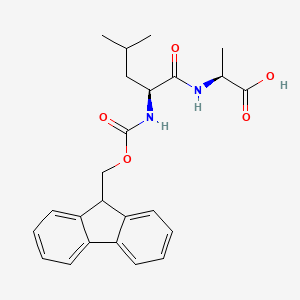
![(2R)-2-[(oxan-4-yl)formamido]propanoic acid](/img/structure/B13616090.png)
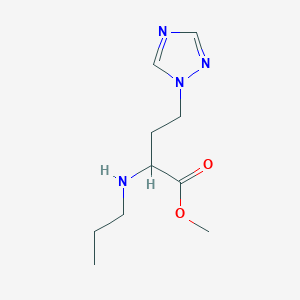
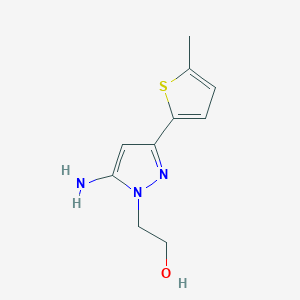
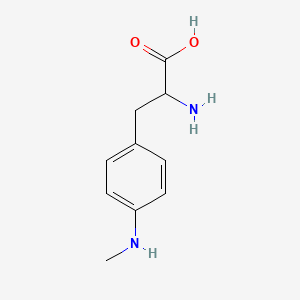
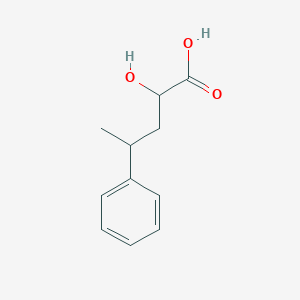
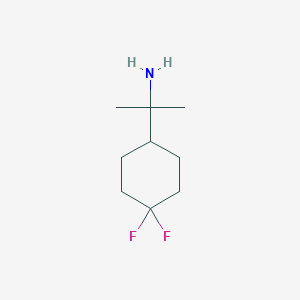
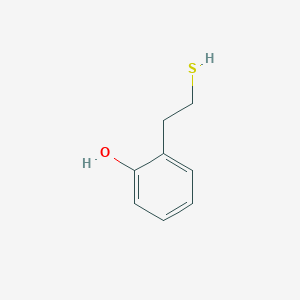
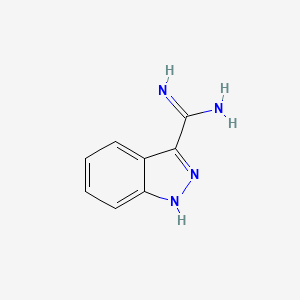
![4-Chloro-2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13616129.png)

